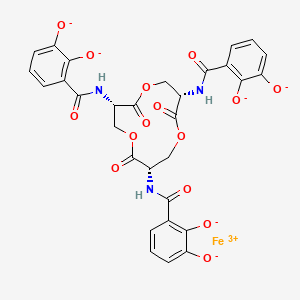

Ferric enterobactin ion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

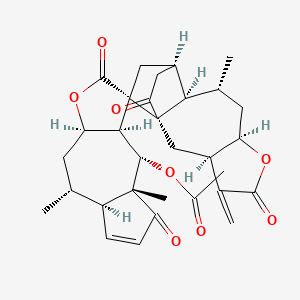

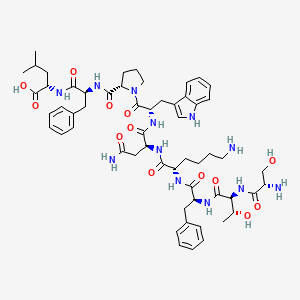

Ferric enterobactin ion is a complex formed between ferric ion (Fe³⁺) and enterobactin, a siderophore produced by bacteria such as Escherichia coli. Enterobactin is a triscatechol derivative of a cyclic triserine lactone, known for its high affinity for ferric ions. This complex plays a crucial role in microbial iron transport, facilitating the uptake of iron in environments where it is scarce .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ferric enterobactin ion involves the formation of enterobactin followed by its complexation with ferric ions. Enterobactin is synthesized through the enzymatic assembly of three molecules of 2,3-dihydroxybenzoic acid (DHB) and L-serine, catalyzed by nonribosomal peptide synthetases. The final step involves the cyclization of the linear trimer to form the trilactone structure .

Industrial Production Methods: Industrial production of this compound is not common due to its specific biological role. laboratory synthesis can be scaled up using biotechnological methods involving genetically engineered bacteria that overproduce enterobactin, which can then be purified and complexed with ferric ions .

Analyse Chemischer Reaktionen

Types of Reactions: Ferric enterobactin ion primarily undergoes complexation and redox reactions. The complexation reaction involves the binding of ferric ions to the catecholate groups of enterobactin. Redox reactions can occur under certain conditions, leading to the reduction of ferric ions to ferrous ions (Fe²⁺) .

Common Reagents and Conditions:

Complexation: Ferric chloride (FeCl₃) is commonly used as the ferric ion source.

Redox Reactions: Reducing agents such as ascorbic acid can be used to reduce ferric ions to ferrous ions.

Major Products:

Complexation: this compound (FeEnt).

Redox Reactions: Ferrous enterobactin ion (Fe²⁺Ent).

Wissenschaftliche Forschungsanwendungen

Ferric enterobactin ion has several applications in scientific research:

Wirkmechanismus

Ferric enterobactin ion exerts its effects through high-affinity binding to ferric ions, facilitating their transport across bacterial membranes. The complex is recognized by specific outer-membrane receptors (e.g., FepA in Escherichia coli) and transported into the periplasm via the TonB-dependent transport system. Once inside the cell, ferric ions are released from enterobactin through hydrolysis or reduction, making them available for cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ferric enterobactin ion is unique due to its high stability and specificity for ferric ions. Similar compounds include:

Bacillibactin: A triscatecholamide trilactone siderophore produced by Bacillus subtilis.

Corynebactin: A trithreonine triscatechol derivative lactone found in Gram-positive bacteria.

This compound stands out due to its remarkable stability and efficiency in iron transport, making it a valuable model for studying microbial iron acquisition .

Eigenschaften

CAS-Nummer |

61481-53-6 |

|---|---|

Molekularformel |

C30H21FeN3O15-3 |

Molekulargewicht |

719.3 g/mol |

IUPAC-Name |

3-[[(3S,7S,11S)-7,11-bis[(2,3-dioxidobenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]benzene-1,2-diolate;iron(3+) |

InChI |

InChI=1S/C30H27N3O15.Fe/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38;/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42);/q;+3/p-6/t16-,17-,18-;/m0./s1 |

InChI-Schlüssel |

NGILTSZTOFYVBF-UVJOBNTFSA-H |

Isomerische SMILES |

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)[O-])[O-])NC(=O)C3=C(C(=CC=C3)[O-])[O-])NC(=O)C4=C(C(=CC=C4)[O-])[O-].[Fe+3] |

Kanonische SMILES |

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)[O-])[O-])NC(=O)C3=C(C(=CC=C3)[O-])[O-])NC(=O)C4=C(C(=CC=C4)[O-])[O-].[Fe+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.